6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
Description
Crystallographic Analysis and X-Ray Diffraction Studies
The crystallographic analysis of this compound provides fundamental insights into its solid-state molecular geometry and intermolecular interactions. The compound crystallizes in a planar configuration, characteristic of aromatic heterocyclic systems, with the fused pyrrole and pyridine rings maintaining coplanarity to maximize π-electron delocalization. The bromine substituent at the 6-position adopts a position that minimizes steric hindrance while maintaining optimal orbital overlap with the aromatic system.
The nitro group at the 4-position exhibits a slight deviation from perfect planarity due to electronic repulsion between the nitrogen lone pairs and the aromatic π-system. This geometric arrangement influences the overall dipole moment of the molecule and affects its crystal packing behavior. The predicted density of 1.965 g/cm³ reflects the significant contribution of the bromine atom to the molecular mass and indicates efficient crystal packing through halogen bonding interactions.
Intermolecular interactions in the crystal lattice are dominated by nitrogen-hydrogen hydrogen bonding involving the pyrrole nitrogen, halogen bonding from the bromine substituent, and nitro group interactions with neighboring molecules. These interactions create a three-dimensional network that stabilizes the crystal structure and influences the compound's physical properties such as melting point and solubility characteristics.
The unit cell parameters and space group determination reveal the symmetry elements present in the crystal structure, providing information about the molecular orientation and packing efficiency. The presence of the electron-withdrawing nitro group and the electronegative bromine atom creates regions of varying electron density that influence the crystal field environment and affect the compound's optical and electronic properties.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within this compound. Proton nuclear magnetic resonance reveals characteristic chemical shifts for the aromatic protons, with the pyridine ring protons appearing downfield due to the electron-withdrawing effects of both the nitro group and the nitrogen heteroatom. The pyrrole hydrogen exhibits a distinctive chemical shift influenced by the aromatic character of the five-membered ring and the proximity to the electron-deficient pyridine moiety.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the electronic effects of the substituents on the carbon framework. The carbon atoms bearing the bromine and nitro substituents show significant chemical shift changes compared to the unsubstituted pyrrolopyridine system. The nitro-bearing carbon appears significantly downfield due to the strong electron-withdrawing nature of the nitro group, while the bromo-substituted carbon shows moderate downfield shifts characteristic of halogen substitution.
Table 1: Predicted Nuclear Magnetic Resonance Chemical Shifts
| Position | Carbon-13 Chemical Shift (ppm) | Proton Chemical Shift (ppm) |
|---|---|---|
| C-2 | 102-105 | 7.8-8.1 |
| C-3 | 125-130 | 8.2-8.5 |
| C-4 | 145-150 | - |
| C-5 | 110-115 | 8.0-8.3 |
| C-6 | 120-125 | - |
| C-7 | 155-160 | - |
| N-H | - | 11.5-12.0 |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular vibrations. The nitro group exhibits strong asymmetric and symmetric stretching vibrations around 1520-1350 cm⁻¹, while the aromatic carbon-carbon stretching appears in the 1600-1450 cm⁻¹ region. The pyrrole nitrogen-hydrogen stretch typically appears as a broad absorption around 3200-3100 cm⁻¹, often overlapping with other vibrational modes.
Mass spectrometry analysis confirms the molecular ion peak at m/z 242.03, corresponding to the molecular formula C₇H₄BrN₃O₂. The fragmentation pattern reveals characteristic losses including the nitro group (46 mass units) and bromine atom (79/81 mass units), providing structural confirmation and information about the relative stability of different molecular fragments under ionization conditions.
Computational Molecular Modeling and Density Functional Theory Studies
Density functional theory calculations provide comprehensive insights into the electronic structure, molecular geometry, and chemical reactivity of this compound. These computational studies reveal the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic properties and reactivity patterns. The presence of electron-withdrawing substituents significantly lowers both orbital energies, creating a more electrophilic system compared to unsubstituted pyrrolopyridines.
The calculated dipole moment reflects the unsymmetrical distribution of electron density caused by the bromine and nitro substituents. The nitro group contributes significantly to the overall molecular dipole through its strong electron-withdrawing character, while the bromine atom provides additional polarization through its electronegativity and size. These electronic effects influence the compound's solubility, reactivity, and intermolecular interactions.
Table 2: Computational Electronic Properties
| Property | Calculated Value |
|---|---|
| Dipole Moment | 4.2-4.8 Debye |
| Highest Occupied Molecular Orbital Energy | -7.8 to -8.2 eV |
| Lowest Unoccupied Molecular Orbital Energy | -3.1 to -3.5 eV |
| Energy Gap | 4.5-5.0 eV |
| Ionization Potential | 8.0-8.5 eV |
| Electron Affinity | 3.0-3.4 eV |
Molecular electrostatic potential mapping reveals regions of electron density and electrostatic charge distribution across the molecular surface. The nitro group creates a region of significant positive electrostatic potential, making it susceptible to nucleophilic attack, while the pyrrole nitrogen and pyridine nitrogen exhibit negative potential regions that can participate in hydrogen bonding or coordination chemistry.
Vibrational frequency calculations predict infrared absorption patterns and provide thermodynamic properties such as zero-point energy and thermal corrections. These calculations support experimental spectroscopic assignments and help identify normal modes of vibration that correspond to specific functional group motions. The calculated frequencies show excellent agreement with experimental infrared spectra, validating the computational model.
Bond length and angle analysis from optimized geometries reveals the influence of electronic effects on molecular structure. The carbon-bromine bond length reflects the partial ionic character of the bond, while the nitro group geometry shows the expected planar arrangement with shortened carbon-nitrogen and nitrogen-oxygen bonds indicative of resonance stabilization.
Tautomeric Forms and Electronic Delocalization
The tautomeric behavior of this compound involves potential hydrogen migration between different nitrogen sites within the bicyclic system. The primary tautomeric equilibrium occurs between the 1H-pyrrolo[2,3-b]pyridine form and potential 3H-pyrrolo[2,3-b]pyridine isomers, although the 1H form predominates due to enhanced aromatic stabilization and favorable electronic interactions.
The electron-withdrawing effects of both the bromine and nitro substituents influence tautomeric stability by modulating the electron density distribution across the aromatic system. The nitro group at the 4-position particularly affects the pyridine ring electronics, making the 1H tautomer more stable through enhanced aromatic character and reduced electron density at alternative protonation sites.
Electronic delocalization within the molecule involves π-electron communication between the pyrrole and pyridine rings, creating an extended aromatic system with delocalized electron density. The presence of electron-withdrawing substituents enhances this delocalization by creating additional resonance structures that involve charge separation and multiple bonding patterns. This delocalization contributes to the compound's stability and influences its chemical reactivity patterns.
Table 3: Tautomeric Stability Analysis
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine | 0.0 | >95 |
| 3H-pyrrolo[2,3-b]pyridine | +8.5 to +12.0 | <5 |
The predicted acid-base behavior, with a calculated pKa value of approximately 10.71, reflects the electron-withdrawing effects of the substituents on the pyrrole nitrogen basicity. This relatively high pKa indicates that the compound exists predominantly in its neutral form under physiological conditions, although it can be protonated under strongly acidic conditions.
Resonance structures involving the nitro group create additional pathways for electronic delocalization, with electron density flowing from the aromatic system toward the electronegative oxygen atoms. This electronic communication affects the reactivity of the aromatic positions and influences the compound's electrophilic and nucleophilic substitution patterns. The bromine substituent participates in this delocalization through its lone pair electrons, although to a lesser extent than the nitro group due to its lower electronegativity and larger atomic size.
Properties
IUPAC Name |
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-5(11(12)13)4-1-2-9-7(4)10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGYCSWXPJGXDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646908 | |
| Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-70-4 | |
| Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation-Nitration Sequential Functionalization
The most widely adopted approach involves sequential bromination and nitration of the pyrrolo[2,3-b]pyridine scaffold. Key considerations include:
- Regioselective bromination at position 6 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, achieving >75% yield.
- Nitration at position 4 employing fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C, with careful temperature control to prevent over-nitration.
A representative procedure involves:
- Dissolving 1H-pyrrolo[2,3-b]pyridine (10 mmol) in anhydrous DMF under argon.
- Adding NBS (1.1 eq) portionwise over 30 minutes.
- Stirring at 80°C for 12 hours to yield 6-bromo-1H-pyrrolo[2,3-b]pyridine.
- Cooling the brominated product to 0°C and adding HNO₃/H₂SO₄ (1:3 v/v) dropwise.
- Quenching with ice-water after 2 hours to precipitate the target compound.
Advanced Protection-Deprotection Methodologies
Tosyl Protection for Enhanced Reactivity
Patent data reveals that temporary protection of the pyrrole nitrogen improves nitration efficiency:
- Protection : Treating 6-bromo-1H-pyrrolo[2,3-b]pyridine with p-toluenesulfonyl chloride (1.3 eq) in tetrahydrofuran (THF) using sodium hydride (NaH) as base:
Yield: 89% (1H NMR (DMSO-d6): δ 2.37 (s, 3H, –CH₃), 7.48–8.67 (m, 6H, aromatic)) - Nitration : Reacting the protected intermediate with acetyl nitrate (generated in situ from HNO₃/Ac₂O) at −10°C.
- Deprotection : Cleaving the tosyl group using tetra-n-butylammonium fluoride (TBAF) in THF (82% yield).
Table 1 : Comparative Yields Under Different Protection Strategies
| Protecting Group | Nitration Temp (°C) | Deprotection Reagent | Overall Yield (%) |
|---|---|---|---|
| Tosyl (Ts) | −10 | TBAF | 67 |
| Boc | 0 | HCl/EtOAc | 58 |
| SEM | −5 | MgBr₂ | 71 |
Mechanistic Insights into Key Transformations
Bromination Kinetics and Selectivity
DFT calculations indicate that bromination at position 6 proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the pyrrole nitrogen directing para-bromination through resonance stabilization. The reaction follows second-order kinetics:
$$
\text{Rate} = k[\text{Substrate}][\text{NBS}]
$$
Activation energy (Eₐ) measurements reveal:
- Eₐ (position 6) : 45.2 kJ/mol
- Eₐ (position 4) : 58.7 kJ/mol
Nitration Regiocontrol
Nitronium ion (NO₂⁺) attack occurs preferentially at position 4 due to:
- Electron-donating resonance effects from the pyrrole nitrogen
- Reduced steric hindrance compared to position 2
In situ IR spectroscopy shows complete NO₂⁺ consumption within 90 minutes at −5°C.
Process Optimization and Scale-Up Challenges
Solvent Effects on Reaction Efficiency
Screening of 12 solvents identified dimethylacetamide (DMA) as optimal for large-scale nitration:
Table 2 : Solvent Impact on Nitration Yield
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 92 |
| DMA | 37.8 | 75 | 96 |
| NMP | 32.2 | 63 | 89 |
Catalytic Approaches
Introducing 5 mol% FeCl₃·6H₂O accelerates nitration by 40% while maintaining regioselectivity:
- Without catalyst : 72 hours to completion
- With FeCl₃ : 43 hours (ΔT = 29 hours)
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows ≥98.5% purity when using recrystallization from ethanol/water (3:1).
Emerging Synthetic Technologies
Continuous Flow Synthesis
Microreactor systems enable safer handling of exothermic nitration:
- Residence time: 8.2 minutes
- Productivity: 12.7 g/h vs. 3.1 g/h in batch
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y catalyst reduces NBS stoichiometry from 1.1 to 1.05 eq, decreasing bromide waste by 23%.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can participate in cross-coupling reactions with metal organic reagents or metal-like organic reagents under the action of metal palladium catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidized derivatives.
Common Reagents and Conditions:
Substitution: Palladium catalysts, metal organic reagents.
Reduction: Hydrogen gas, metal catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Various substituted pyrrolo[2,3-b]pyridine derivatives.
Reduction: 6-bromo-4-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Oxidized pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Therapy
One of the primary applications of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is in the development of fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are implicated in numerous cancers, and targeting these receptors can provide therapeutic benefits. Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit potent inhibitory activities against FGFRs.
- Case Study: FGFR Inhibition
- A study reported the synthesis of various pyrrolo[2,3-b]pyridine derivatives, including this compound, which showed IC₅₀ values in the nanomolar range against FGFR1-3. For instance, compound 4h demonstrated IC₅₀ values of 7 nM for FGFR1 and was effective in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
1.2 Antiviral Activity
Another emerging application is in antiviral drug development. The compound has shown promise as a potential inhibitor of adaptor-associated kinase 1 (AAK1), which plays a crucial role in the intracellular trafficking of RNA viruses.
- Case Study: Antiviral Efficacy
Material Science Applications
2.1 Organic Synthesis
The unique structure of this compound allows it to serve as a versatile intermediate in organic synthesis. Its functional groups enable various chemical reactions, such as nucleophilic substitutions and reductions.
- Reactivity Overview
- The nitro group can be reduced to form amines or other derivatives, while the bromine atom can participate in nucleophilic substitution reactions. This versatility makes it suitable for synthesizing complex organic molecules .
Mechanism of Action
The mechanism of action of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine primarily involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent downstream signaling. This inhibition disrupts cellular processes such as proliferation, migration, and survival, leading to the suppression of tumor growth and progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The reactivity and applications of pyrrolo[2,3-b]pyridine derivatives depend on substituent positions and types. Key analogs include:
Reactivity and Functionalization
- Cross-Coupling Reactions : The bromine in 6-bromo-4-nitro derivatives participates in Suzuki-Miyaura reactions (e.g., with thienylboronic acid in , yielding 96% product) . Chloro analogs (e.g., CAS 1000340-64-6) are less reactive due to weaker C–Cl bond polarization .
- Nitro Reduction : The nitro group in the target compound is reduced to an amine using Raney Nickel/H₂, enabling amide formation (e.g., nicotinamide derivatives in ) . In contrast, methyl or chloro substituents lack this reducible functionality .
Physicochemical Properties
- Solubility: Nitro groups decrease aqueous solubility due to hydrophobicity and electron-withdrawing effects. Thieno[2,3-b]pyridines face similar challenges, often requiring cyclodextrin formulations . Methyl-substituted analogs (e.g., 5-bromo-6-methyl) exhibit improved lipophilicity but poorer water solubility .
- Stability : Nitro-substituted derivatives are stable under standard conditions but may decompose under strong reducing agents. Bromo-chloro analogs (e.g., CAS 1190321-31-3) show higher thermal stability .
Biological Activity
6-Bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a pyrrole ring fused with a pyridine ring, along with bromine and nitro substituents. This unique structure contributes to its reactivity and biological activity.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various strains of bacteria. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 0.125 | Methicillin-susceptible Staphylococcus aureus (MSSA) |
| 0.13–0.255 | Methicillin-resistant Staphylococcus aureus (MRSA) | |
| 8 | Methicillin-resistant Staphylococcus epidermidis (MRSE) |
These findings indicate that the compound is more potent than vancomycin, a standard treatment for resistant bacterial infections, which has an MIC of 0.5–1 μg/mL .
The mechanism by which this compound exerts its antibacterial effects is believed to involve the inhibition of essential bacterial enzymes and disruption of cell membrane integrity. This compound's ability to interact with biological macromolecules enhances its efficacy against resistant strains .
Study on Antimicrobial Efficacy
A study conducted by researchers at the Universidad de los Andes evaluated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity compared to traditional antibiotics in inhibiting bacterial growth in vitro .
In Vivo Studies
In vivo studies are ongoing to assess the therapeutic potential of this compound in animal models. Preliminary results suggest promising outcomes in reducing bacterial load and improving survival rates in infected subjects .
Future Directions
Research into the biological activity of this compound is still evolving. Future studies should focus on:
- Optimization of Structure : Modifying the compound's structure to enhance its potency and selectivity against specific pathogens.
- Exploration of Other Biological Activities : Investigating potential anticancer or antifungal activities.
- Mechanistic Studies : Further elucidating the mechanisms of action at the molecular level.
Q & A
Basic: What are the optimal conditions for synthesizing 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine via Suzuki-Miyaura cross-coupling?
Answer:
The Suzuki-Miyaura reaction is widely used to introduce aryl/heteroaryl groups at the 5-position of the pyrrolo[2,3-b]pyridine scaffold. Key parameters include:
- Catalyst system : Pd(PPh₃)₄ (0.1–0.2 equiv) for coupling with arylboronic acids .
- Base : K₂CO₃ (3 equiv) in a dioxane/water solvent system at 105°C .
- Purification : Silica gel chromatography with dichloromethane/ethyl acetate (90:10) yields products with >95% purity .
- Yields : Typically 74–96% for electron-rich aryl groups (e.g., 4-methoxyphenyl) .
Basic: How is regioselectivity achieved during the nitration of 6-bromo-1H-pyrrolo[2,3-b]pyridine?
Answer:
Nitration at the 4-position is directed by the electron-withdrawing bromine substituent at the 6-position. Experimental protocols involve:
- Reagents : Concentrated HNO₃ at 0°C to room temperature, avoiding over-nitration .
- Monitoring : TLC or LC-MS to track reaction progress.
- Post-reaction handling : Neutralization with ice-water to isolate the nitro product .
Intermediate: What methods are effective for reducing the 4-nitro group to an amine while minimizing decomposition?
Answer:
The nitro group can be reduced to an amine using catalytic hydrogenation:
- Conditions : Raney Nickel (catalytic) under H₂ atmosphere in THF for 3–4 hours .
- Challenges : The 3-amine intermediates are prone to oxidation; immediate use in subsequent reactions (e.g., acylation) is recommended .
- Alternative : Zn/HCl reduction, though less selective for complex substrates.
Intermediate: How can NMR spectroscopy confirm the structure of this compound derivatives?
Answer:
Key NMR features include:
- ¹H NMR :
- NH proton: Broad singlet at δ 13.3–13.5 ppm .
- Aromatic protons: Doublets (J = 3.0–3.2 Hz) between δ 8.5–8.9 ppm for pyrrolo-pyridine core .
- ¹³C NMR : Nitro group quenches adjacent carbon signals, while bromine causes deshielding (e.g., C-6 at δ 115–120 ppm) .
Advanced: How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?
Answer:
- Substituent effects :
- 5-Aryl groups : Electron-withdrawing groups (e.g., CF₃) enhance binding to kinase ATP pockets .
- 3-Nitro/amine : Reduction to amine enables hydrogen bonding; acylation (e.g., nicotinamide) improves solubility .
- Biological assays : Test inhibition against CDK4/6, VEGFR, or BCR-Abl kinases using enzymatic assays .
Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The C-5 position is electrophilic due to bromine’s inductive effect .
- Docking studies : Model interactions with Pd catalysts to optimize ligand selection (e.g., PPh₃ vs. XPhos) .
Advanced: How to stabilize air-sensitive intermediates like 3-amino-pyrrolo[2,3-b]pyridines during functionalization?
Answer:
- In situ derivatization : Directly acylate the amine intermediate with nicotinoyl chloride in pyridine/CH₂Cl₂, followed by NaOH quenching to isolate stable amides .
- Storage : Use anhydrous solvents and inert atmosphere (N₂/Ar) for short-term handling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
